molecular formula C11H14FNO2 B7863505 5-Fluoro-2-isopropylamino-benzoic acid methyl ester

5-Fluoro-2-isopropylamino-benzoic acid methyl ester

Cat. No.: B7863505
M. Wt: 211.23 g/mol
InChI Key: CCSKGWZVOVJBKW-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylamino-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a fluorine atom, an isopropylamino group, and a methyl ester functional group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropylamino-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amino group.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-isopropylamino-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid methyl ester
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester
  • 5-Amino-4-chloro-2-fluoro-benzoic acid methyl ester

Uniqueness

5-Fluoro-2-isopropylamino-benzoic acid methyl ester is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-fluoro-2-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7(2)13-10-5-4-8(12)6-9(10)11(14)15-3/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSKGWZVOVJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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